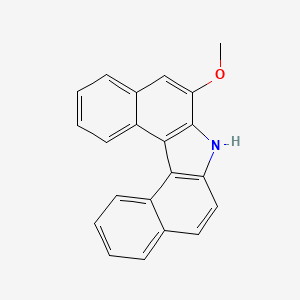

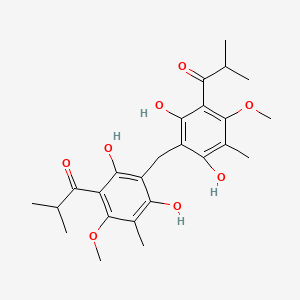

Magnoline

説明

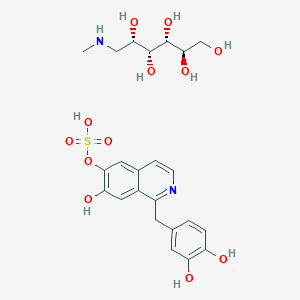

Magnoline is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.

科学的研究の応用

HPLC Fingerprinting and Quality Control in Herbal Medicine

Magnoline, a key ingredient in Magnolia flower buds, plays a vital role in establishing quality control standards for herbal medicine. Zheng Yan (2011) developed HPLC fingerprints for different varieties of Magnolia flower buds, using this compound as a reference. This research offers a scientific basis for evaluating and standardizing the quality of various Magnolia varieties, significant for the application and quality standard of herbs like magnolia flos (Zheng Yan, 2011).

Anti-Inflammatory and Renoprotective Effects

A study by Yang Zhou et al. (2013) explored the renoprotective effects of this compound in diabetic rats, focusing on its influence on P-selectin expression. The findings suggested that this compound's reno-protective effects might be associated with the inhibition of P-selectin (Yang Zhou, Feng Wang, L. Hao, Niansong Wang, 2013).

Anticancer Potential

Magnolin, an active compound in Magnolia fargesii, has been studied for its anticancer properties. Yeqing Huang et al. (2017) demonstrated that magnolin inhibits prostate cancer cell growth in vitro and in vivo by inducing cell cycle arrest and apoptosis. This points to magnolin's potential as a novel medicine for prostate cancer therapy (Yeqing Huang, X. Zou, Xiao-wen Zhang, Feng Wang, Wei-dong Zhu, Guangyuan Zhang, Jun Xiao, Ming Chen, 2017).

Cell Metabolomics and Prostate Cancer

In 2018, Hui Sun et al. employed cell metabolomics to evaluate the impact of this compound on prostate cancer cell line 22RV1. The study revealed that this compound significantly disrupts cell growth and proliferation through alterations in various metabolic pathways, including energy and amino acid metabolism (Hui Sun, A. Zhang, Shao-bo Liu, Shao-bo Liu, Xianna Li, Tian-lei Zhang, Liang Liu, Xi-jun Wang, 2018).

Antioxidation and Antiapoptosis

Magnolin's antioxidative and antiapoptotic properties were studied by Feng Wang et al. (2014) in the context of contrast-induced nephropathy in rats. The study suggested that magnolin could protect against kidney damage through its antioxidative and antiapoptotic effects (Feng Wang, Guangyuan Zhang, Yang Zhou, Dingkun Gui, Jun-hui Li, T. Xing, Niansong Wang, 2014).

Inhibition of Cell Migration and Invasion

Magnolin's ability to inhibit cell migration and invasion was investigated by Cheol-Jung Lee et al. (2015). This study highlighted magnolin's role in suppressing the ERKs/RSK2 signaling pathway, which is crucial for cancer cell metastasis. These findings underline magnolin's potential in cancer therapy (Cheol-Jung Lee, Mee‐Hyun Lee, S. Yoo, Kyung-Il Choi, Ji-hong Song, Jeong-Hoon Jang, Sei-Ryang Oh, H. Ryu, H. Lee, Y. Surh, Yong-Yeon Cho, 2015).

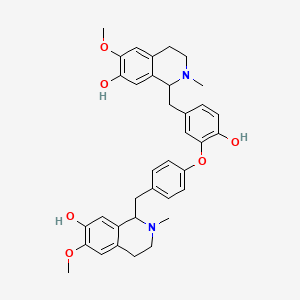

特性

IUPAC Name |

1-[[4-[2-hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDABVSXGAMFQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

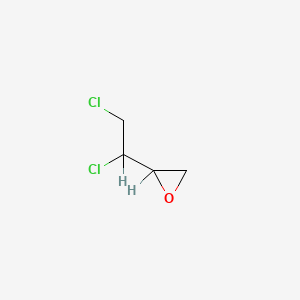

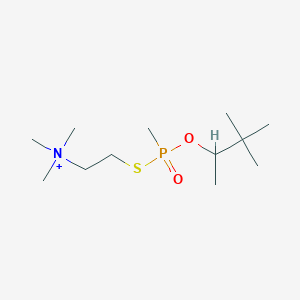

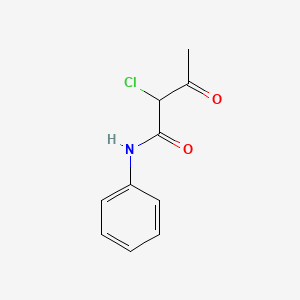

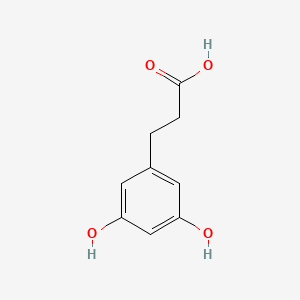

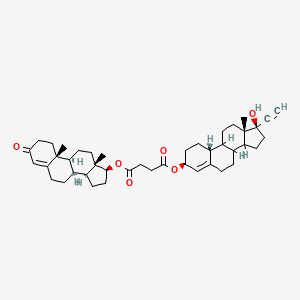

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3R,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1199249.png)

![5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine;formate](/img/structure/B1199254.png)

![22,28-Diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B1199268.png)